molecular formula C27H26FN3O5 B2764592 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 894561-21-8

2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2764592
CAS No.: 894561-21-8
M. Wt: 491.519
InChI Key: YXFIYRWHWFTVEG-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O5 and its molecular weight is 491.519. The purity is usually 95%.
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Biological Activity

The compound 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O4C_{29}H_{31}N_3O_4 with a molecular weight of approximately 485.58 g/mol. The structure features a quinoline core substituted with methoxy and phenyl groups, which are known to influence biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria.

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)25.0
Butyrylcholinesterase (BChE)10.0

The inhibition of these enzymes indicates potential applications in treating conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction mechanisms involving mitochondrial pathways.
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial activity against multi-drug resistant strains, highlighting the compound's potential as an alternative therapeutic agent in infectious diseases.

Properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O5/c1-34-22-9-7-20(8-10-22)29-15-18-11-17-12-24(35-2)25(36-3)14-23(17)31(27(18)33)16-26(32)30-21-6-4-5-19(28)13-21/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFIYRWHWFTVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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